molecular formula C12H11N3O2S2 B2760427 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1396880-27-5

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B2760427
CAS No.: 1396880-27-5
M. Wt: 293.36
InChI Key: CHZFOTOVWBPCBV-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

A series of pyrazolo[1,5-a]pyridine-3-ylphosphonates were prepared with moderate to good yields by the oxidative [3+2]cycloaddition of 2-subtituted ethynylphosphonates with in situ generated pyridinium-N-imines and their annulated analogs .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The cyclocondensation occurs by a nucleophilic attack of the pyrazolic nitrogen to the residual carbonyl group, where the subsequent loss of a water molecule leads to products .


Physical and Chemical Properties Analysis

The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G . The IR spectrum of a similar compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .

Scientific Research Applications

Antibacterial and Antiproliferative Properties

  • Antibacterial Activity : A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, indicating the potential of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
  • Antiproliferative Activity : Another study elaborated on the design, synthesis, and evaluation of novel derivatives as potential antiproliferative agents, highlighting their efficacy against the human breast cancer cell line MCF-7. This showcases the compound's promise in cancer treatment strategies (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Catalytic and Synthesis Applications

  • Selective Synthesis of Heterocyclic Sulfonamides : A sulfur-functionalized aminoacrolein derivative was utilized for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating a practical approach in medicinal chemistry for the synthesis of pyrazole-4-sulfonamides (Tucker, Chenard, & Young, 2015).

Biological Evaluation and Activity Studies

  • Evaluation of Sulfonamide Thiazole Derivatives : A novel series of compounds incorporating a sulfonamide-bearing thiazole moiety were synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's utility in agricultural pest management (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
  • Antioxidant Activity : The modification of derivatives to create high-efficiency antioxidants, especially against ABTS, was explored. The study indicates the compound's relevance in developing therapeutic agents targeting oxidative stress-related diseases (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

Molecular Docking and Mechanism Studies

  • Molecular Docking against Dihydrofolate Reductase : The synthesis of novel heterocyclic sulfonamides and their molecular docking against dihydrofolate reductase (DHFR) were investigated, illustrating the compound's potential as an inhibitor with implications for treating various diseases, including cancer (Debbabi, Al-Harbi, Al-Saidi, Aljuhani, & Abd El-Gilil, 2016).

Mechanism of Action

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications and have been utilized in the design of various inhibitors and antagonists . This suggests a promising future for the development and application of these compounds.

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c16-19(17,12-5-3-7-18-12)14-9-10-8-13-15-6-2-1-4-11(10)15/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZFOTOVWBPCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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